أكيتومين والقلويات المرتبطة
Acutumine, a member of the related alkaloid family, is a naturally occurring compound extracted from various plants. Specifically, it belongs to the group of indole alkaloids, known for their diverse biological activities including anti-inflammatory, antioxidant, and potential anticancer properties. Acutumine has been studied extensively due to its structural complexity and unique pharmacological effects.
In terms of chemical structure, acutumine features a complex indole nucleus with multiple substitutions, which contributes to its distinctive physicochemical properties and therapeutic potentials. It is often isolated through sophisticated extraction techniques followed by purification processes such as chromatography, ensuring the quality and purity required for further studies or clinical applications.
Acutumine's biological activities are under investigation in various research fields, from traditional medicine to modern pharmaceutical sciences. Its promising effects make it a focal point in drug discovery efforts aimed at developing new therapeutic agents with enhanced efficacy and reduced side effects.

هيكل | الاسم الكيميائي | CAS | وسط |
---|---|---|---|
![]() |
Spiro[3-cyclopentene-1,10'-[3a,7a]propano[1H]indole]-2,5'(4'H)-dione,9'-chloro-2',3'-dihydro-3,6',7'-trimethoxy- (9CI) | 121254-99-7 | C18H22ClNO5 |
![]() |
acutumine | 17088-50-5 | C19H24ClNO6 |
![]() |
Acutumine; Dechloro | 219794-33-9 | C19H25NO6 |
![]() |
Spiro[3-cyclopentene-1,10'-[3a,7a]propano[1H]indole]-2,5'(4'H)-dione, 9'-chloro-2',3'-dihydro-4,6',7'-trimethoxy-1'-methyl-, (1R,3'aS,7'aS,9'S)- | 23512-32-5 | C19H24ClNO5 |
![]() |
acutumine | 637770-97-9 | C19H24NO6Cl |
![]() |
1-epidechloroacutumine | 873078-37-6 | C19H25NO6 |
![]() |
Hypserpanine A | 956580-74-8 | C22H31ClN2O5 |
![]() |
Acutumine; O10-De-Me | 1206814-01-8 | C18H22ClNO6 |
![]() |
Acutumine; 11-Epimer, N-de-Me | 345640-99-5 | C18H22ClNO6 |
![]() |
Spiro[3-cyclopentene-1,10'-[3a,7a]propano[1H]indole]-2,5'(4'H)-dione,2',3'-dihydro-3,6',7'-trimethoxy- (9CI) | 121255-00-3 | C18H23NO5 |
الوثائق ذات الصلة
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Filip T. Szczypiński,Christopher A. Hunter Chem. Sci., 2019,10, 2444-2451
-
5. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
الموردين الموصى بهم
-
Amadis Chemical Company LimitedFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
-
Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
-
Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
-
Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
-
Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
منتجات موصى بها
-
-
-
-
-
Tetracosanamide Cas No: 103212-81-3